molecular formula C40H26 B12510596 9-(Naphthalen-1-yl)-10-(4-phenylnaphthalen-1-yl)anthracene

9-(Naphthalen-1-yl)-10-(4-phenylnaphthalen-1-yl)anthracene

Cat. No.: B12510596
M. Wt: 506.6 g/mol
InChI Key: KDCYZCQCHQDRQV-UHFFFAOYSA-N
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Description

9-(Naphthalen-1-yl)-10-(4-phenylnaphthalen-1-yl)anthracene is a polycyclic aromatic hydrocarbon that consists of an anthracene core substituted with naphthalene and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Naphthalen-1-yl)-10-(4-phenylnaphthalen-1-yl)anthracene typically involves multi-step organic reactions. One common method includes the following steps:

    Suzuki Coupling Reaction: This reaction involves the coupling of a boronic acid derivative of naphthalene with a halogenated anthracene derivative in the presence of a palladium catalyst and a base.

    Friedel-Crafts Alkylation: The intermediate product from the Suzuki coupling is further reacted with a phenyl halide in the presence of a Lewis acid catalyst to introduce the phenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced aromatic systems.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), Lewis acids (aluminum chloride).

Major Products

    Oxidation: Quinones, hydroxylated derivatives.

    Reduction: Reduced aromatic systems, hydrogenated derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

9-(Naphthalen-1-yl)-10-(4-phenylnaphthalen-1-yl)anthracene has several applications in scientific research:

    Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices due to its favorable electronic properties.

    Materials Science: Employed in the development of novel organic semiconductors and conductive polymers.

    Chemical Sensors: Utilized in the design of chemical sensors for detecting various analytes based on its fluorescence properties.

    Photophysics: Stud

Properties

Molecular Formula

C40H26

Molecular Weight

506.6 g/mol

IUPAC Name

9-naphthalen-1-yl-10-(4-phenylnaphthalen-1-yl)anthracene

InChI

InChI=1S/C40H26/c1-2-13-27(14-3-1)30-25-26-38(32-19-7-6-18-31(30)32)40-36-22-10-8-20-34(36)39(35-21-9-11-23-37(35)40)33-24-12-16-28-15-4-5-17-29(28)33/h1-26H

InChI Key

KDCYZCQCHQDRQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC=CC8=CC=CC=C87

Origin of Product

United States

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